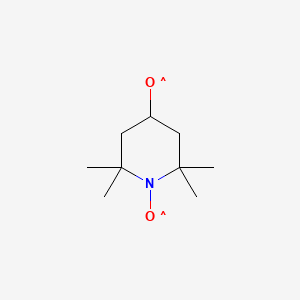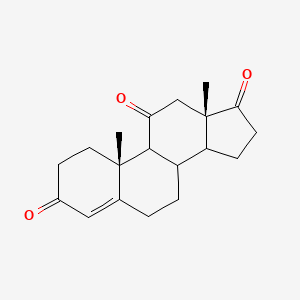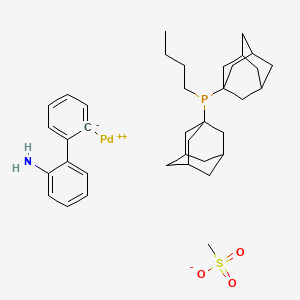
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline is a complex organometallic compound. It is known for its use as a transition metal catalyst, particularly in various coupling reactions. The compound’s structure includes a palladium center coordinated with a phosphine ligand and an amine ligand, making it a versatile catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline typically involves the following steps:
Preparation of the Phosphine Ligand: The phosphine ligand, Bis(1-adamantyl)-butylphosphane, is synthesized by reacting 1-adamantyl bromide with butyl lithium, followed by the addition of chlorophosphine.
Formation of the Palladium Complex: The palladium complex is formed by reacting the phosphine ligand with palladium(II) acetate in the presence of methanesulfonic acid and 2-phenylaniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in inert atmospheres to prevent oxidation and degradation of the sensitive intermediates. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline undergoes various types of reactions, including:
Oxidative Addition: The palladium center can undergo oxidative addition with aryl halides, forming palladium(IV) intermediates.
Reductive Elimination: This reaction is crucial in coupling reactions where the palladium(IV) intermediate is reduced back to palladium(II), releasing the coupled product.
Substitution Reactions: The compound can participate in substitution reactions where ligands around the palladium center are replaced by other nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline involves several key steps:
Ligand Coordination: The phosphine and amine ligands coordinate to the palladium center, stabilizing it in the +2 oxidation state.
Oxidative Addition: The palladium center undergoes oxidative addition with an aryl halide, forming a palladium(IV) intermediate.
Transmetalation: An organometallic reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination, releasing the coupled product and regenerating the palladium(II) catalyst.
Comparison with Similar Compounds
Similar Compounds
- Chloro(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)palladium(II)
- Methanesulfonato(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)palladium(II)
Uniqueness
Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline is unique due to its specific ligand combination, which provides enhanced stability and reactivity in catalytic processes. The adamantyl groups offer steric protection, while the butylphosphane and 2-phenylaniline ligands facilitate efficient catalytic cycles .
Properties
Molecular Formula |
C37H52NO3PPdS |
|---|---|
Molecular Weight |
728.3 g/mol |
IUPAC Name |
bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI Key |
QFHMWCPYABRFMY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
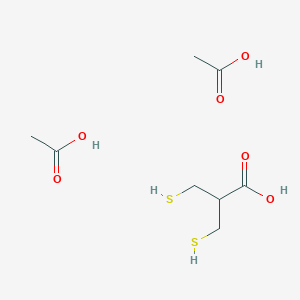
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
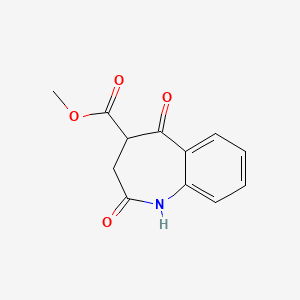
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-16-carboxylate](/img/structure/B14791786.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)
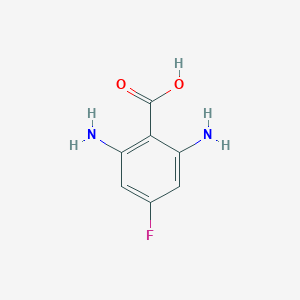
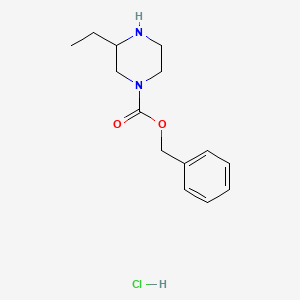

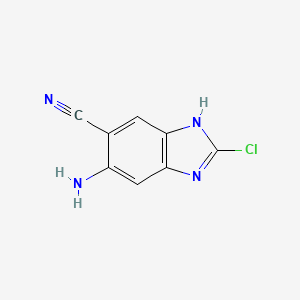
![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
